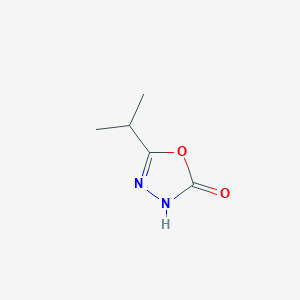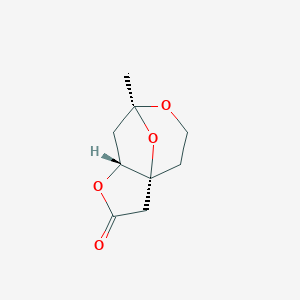
4-Bromo-3-methylpyridine
説明
4-Bromo-3-methylpyridine is a useful research compound. Its molecular formula is C6H6BrN and its molecular weight is 172.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Pyridine-Based Derivatives
4-Bromo-3-methylpyridine is used in the synthesis of novel pyridine derivatives, which have applications in biological activities like anti-thrombolytic and biofilm inhibition activities. For example, Ahmad et al. (2017) conducted a study where Suzuki cross-coupling reactions were used to synthesize various pyridine derivatives, showing potential as chiral dopants for liquid crystals and possessing moderate biological activities (Ahmad et al., 2017).
Electrophoretic Separation Optimization
The compound plays a role in the electrophoretic separation of methylpyridines, as shown in research by Wren (1991). This study focused on the relationships between pH and separation in free solution capillary electrophoresis, where this compound was used as a test compound (Wren, 1991).
Study of Pressure and Temperature Effects
In the field of chemical physics, this compound has been used to study pressure and temperature effects on molecular equilibria. Kojima (1988) explored how pressure and temperature influence octahedral-tetrahedral equilibria in solutions involving this compound (Kojima, 1988).
Insights into Palladium-Catalyzed Imine Hydrolysis
Ahmad et al. (2019) researched the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis. Their study used 4-methylpyridin-2-amine (related to this compound) for synthesizing Schiff bases and understanding the hydrolysis process, contributing to insights in organic synthesis (Ahmad et al., 2019).
Applications in Crystal Structure Analysis
Wang et al. (2008) utilized this compound in the synthesis of Schiff base compounds for single-crystal X-ray diffraction studies. This has implications for understanding molecular structures and their applications in fields like material science (Wang et al., 2008).
Involvement in Halogen Bonding and N-Arylation
Baykov et al. (2021) examined the interplay between haloarenenitriles and azines, including 4-bromo-5-nitrophthalonitriles and this compound. Their findings highlight the compound's role in halogen bonding and N-arylation processes, essential for understanding chemical interactions (Baykov et al., 2021).
Discovery of Ligands in Medicinal Chemistry
Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives (related to this compound) as ligands of the BAZ2B bromodomain in medicinal chemistry, using in silico discovery and crystallography, which is crucial for drug development (Marchand et al., 2016).
作用機序
Target of Action
4-Bromo-3-methylpyridine is primarily used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of potent p38α MAP kinase inhibitors . These inhibitors are competitive with adenosine triphosphate (ATP) and interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAP kinase pathway is the primary biochemical pathway affected by this compound. This pathway plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Pharmacokinetics
Its derivatives, such as the p38α map kinase inhibitors, are designed to have optimal absorption, distribution, metabolism, and excretion (adme) properties for therapeutic efficacy .
Result of Action
The result of the action of this compound is the inhibition of the p38α MAP kinase. This inhibition can modulate cellular processes and has potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of its derivatives requires specific reaction conditions . Moreover, safety data suggests that it should be handled carefully to avoid dust formation and contact with skin and eyes .
Safety and Hazards
特性
IUPAC Name |
4-bromo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUAOSJIGMDMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330259 | |
| Record name | 4-Bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10168-00-0 | |
| Record name | 4-Bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)




![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
